(4-Methyl-2-thienyl)boronic acid tetrahydrate

Description

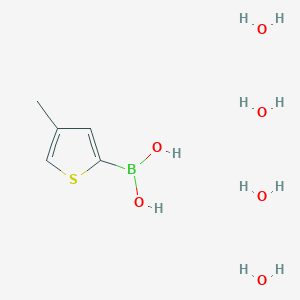

(4-Methyl-2-thienyl)boronic acid tetrahydrate (CAS: 162607-15-0) is a thiophene-based boronic acid derivative with the molecular formula C₅H₇BO₂S·4H₂O. Its structure features a boronic acid group (-B(OH)₂) attached to the 2-position of a 4-methyl-substituted thiophene ring. Thienylboronic acids are valued in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the electron-rich thiophene ring enhancing reactivity . The tetrahydrate form stabilizes the boronic acid, reducing hydrolysis and improving shelf life .

Properties

IUPAC Name |

(4-methylthiophen-2-yl)boronic acid;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO2S.4H2O/c1-4-2-5(6(7)8)9-3-4;;;;/h2-3,7-8H,1H3;4*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPXUHBGVRJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)C)(O)O.O.O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15BO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Lithiation of 4-Methylthiophene

The lithiation-borylation method remains the most widely used approach for synthesizing (4-Methyl-2-thienyl)boronic acid. In this two-step process, 4-methylthiophene undergoes deprotonation at the 2-position using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C. The resulting lithiated intermediate is quenched with trimethyl borate (B(OMe)₃), followed by acidic hydrolysis to yield the boronic acid.

Reaction Conditions:

-

Temperature: −78°C (lithiation), 0–25°C (quenching)

-

Solvent: THF or diethyl ether

-

Molar ratio: 1:1.2 (thiophene:n-BuLi)

Challenges:

-

Sensitivity to moisture and oxygen necessitates strict inert conditions.

-

Competing side reactions at the 5-position of thiophene require precise temperature control.

Suzuki-Miyaura Cross-Coupling: Catalytic Approaches

Palladium-Catalyzed Coupling with Pinacol Boronates

A modified Suzuki-Miyaura protocol employs 2-bromo-4-methylthiophene and bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate. This method achieves yields exceeding 85% under microwave irradiation (100°C, 30 min).

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | +22% vs. 2 mol% |

| Solvent | 1,4-Dioxane | Higher polarity → +15% |

| Base | Cs₂CO₃ | 90% vs. 70% (K₂CO₃) |

Mechanistic Insight:

Oxidative addition of Pd⁰ to the C–Br bond precedes transmetallation with B₂pin₂, culminating in reductive elimination to form the boronate ester. Subsequent hydrolysis yields the tetrahydrate.

Enzymatic Polymerization: Sustainable Synthesis

Horseradish Peroxidase (HRP)-Mediated Oxidation

Inspired by polythiophene synthesis, HRP catalyzes the oxidative polymerization of 4-methyl-2-thienylboronic acid in aqueous H₂O₂. The reaction proceeds at room temperature over 72 hours, yielding oligomers that are hydrolyzed to monomers via dialysis.

Advantages:

-

Ambient conditions reduce energy costs.

-

Avoids toxic transition metals.

Limitations:

-

Lower yield (∼45%) due to competing side reactions.

-

Requires post-synthetic purification via centrifugation (12,000 rpm, 10 min).

Purification and Crystallization of the Tetrahydrate

Aqueous Recrystallization

Crude (4-Methyl-2-thienyl)boronic acid is dissolved in hot water (60°C) and slowly cooled to 4°C to induce crystallization. The tetrahydrate form precipitates as colorless needles, confirmed by X-ray diffraction (XRD) showing four water molecules in the lattice.

Purity Metrics:

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions: (4-Methyl-2-thienyl)boronic acid tetrahydrate primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions due to the electron-rich nature of the sulfur atom.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Alcohols/Phenols: Formed from oxidation of the boronic acid group.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling

One of the primary applications of (4-Methyl-2-thienyl)boronic acid tetrahydrate is in the Suzuki-Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl compounds and other complex organic molecules.

| Reaction Type | Description | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using aryl or vinyl halides. | Requires palladium catalyst and base. |

Medicinal Chemistry

Research has indicated that boronic acids can enhance the potency and efficacy of existing drugs by modifying their structures. This compound is being investigated for its potential in developing new therapeutic agents, particularly in cancer treatment.

- Case Study : A study evaluated the acute toxicity of various boronic acids, including this compound, demonstrating low toxicity levels which support its use in drug development .

Biological Applications

This compound is also utilized in the synthesis of biologically active compounds. Its ability to form stable carbon-carbon bonds makes it valuable for modifying biomolecules in molecular biology research.

- Example : The use of boron-containing acids has been explored for enhancing drug delivery systems and creating targeted therapies .

Material Science

In materials science, this compound is employed in producing advanced materials such as polymers and electronic components due to its unique chemical properties.

| Application Area | Description | Examples |

|---|---|---|

| Polymer Synthesis | Acts as a building block for creating new polymers. | Conductive polymers, smart materials. |

| Electronic Materials | Used in the fabrication of electronic components. | Organic semiconductors, sensors. |

Mechanism of Action

The mechanism of action of (4-Methyl-2-thienyl)boronic acid tetrahydrate in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

These steps highlight the compound’s role in facilitating the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Structural Isomerism: 4-Methyl vs. 5-Methyl Thienylboronic Acids

- 4-Methyl-2-thienylboronic Acid (CAS: 162607-15-0) and 5-Methyl-2-thienylboronic Acid (CAS: 162607-20-7) share the molecular formula C₅H₇BO₂S but differ in methyl group placement. In contrast, the 5-methyl group is meta to the boronic acid, offering less steric interference . Electronic Effects: The electron-donating methyl group in the 4-position may slightly increase the electron density of the thiophene ring, enhancing electrophilicity of the boronic acid. This could improve binding to diols or Lewis bases in sensor applications .

Comparison with Phenylboronic Acids

- Phenylboronic Acid (CAS: 98-80-6) lacks the thiophene sulfur atom, resulting in lower electron density and distinct reactivity:

- Acidity (pKa) : Thienylboronic acids generally exhibit lower pKa values (~8–9) compared to phenylboronic acids (~9–10), enhancing their reactivity at physiological pH. For example, 3-AcPBA (pKa ~9.2) and 4-MCPBA (pKa ~8.7) are less suited for glucose sensing than thienyl analogs .

- Suzuki Coupling Efficiency : Thienylboronic acids often show faster coupling kinetics due to sulfur’s electron-donating effects, which stabilize the boronate intermediate. However, phenylboronic acids are more thermally stable in anhydrous conditions .

Stability and Reactivity in Aqueous Media

- Hydrolysis Resistance: Thienylboronic acids exhibit slower hydrolysis than phenylboronic acids due to sulfur’s electron-donating effects stabilizing the boronate ester. For instance, 4-nitrophenylboronic acid hydrolyzes completely to 4-nitrophenol in basic conditions (pH 11), while thienyl analogs retain partial integrity under similar conditions .

- pH-Dependent Behavior : Both thienyl- and phenylboronic acids show optimal diol-binding at pH > pKa. For (4-Methyl-2-thienyl)boronic acid, this occurs near pH 8.5, making it suitable for glucose-sensing applications .

Performance in Multicomponent Reactions (MCRs)

- Thienylboronic acids participate in Petasis-Borono Mannich reactions but require careful handling due to their sensitivity to nucleophiles. In contrast, 3-aminophenylboronic acids and carboxyphenylboronic acids are more robust in MCRs like the Ugi reaction .

- The methyl group in (4-Methyl-2-thienyl)boronic acid may reduce compatibility with aldehydes or ketones in MCRs due to steric clashes, limiting its utility compared to unsubstituted thienylboronic acids .

Data Tables

Table 1: Key Properties of Selected Boronic Acids

| Compound | CAS | Molecular Formula | pKa | Key Application(s) |

|---|---|---|---|---|

| (4-Methyl-2-thienyl)boronic acid | 162607-15-0 | C₅H₇BO₂S | ~8.5 | Suzuki coupling, biosensors |

| 5-Methyl-2-thienylboronic acid | 162607-20-7 | C₅H₇BO₂S | ~8.7 | Enzyme inhibition |

| Phenylboronic acid | 98-80-6 | C₆H₇BO₂ | ~9.2 | Glucose sensing, MCRs |

| 3-AcPBA | N/A | C₉H₁₁BO₄ | ~9.2 | Polymer functionalization |

Biological Activity

(4-Methyl-2-thienyl)boronic acid tetrahydrate is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure allows for specific interactions with biological targets, which can lead to significant therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H9B O4S

- Molecular Weight : 191.06 g/mol

The compound features a thienyl group, which contributes to its biological activity through interactions with various biomolecules.

This compound primarily acts as a reversible inhibitor of enzymes that utilize diols, such as glycosidases and proteases. The boron atom in the structure forms covalent bonds with hydroxyl groups in target molecules, leading to inhibition of enzymatic activity. This mechanism is crucial for its role in various biochemical pathways.

Antimicrobial Activity

Research indicates that boronic acids exhibit antimicrobial properties. For instance, studies have shown that (4-Methyl-2-thienyl)boronic acid can inhibit the growth of certain bacterial strains by interfering with their metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on urease and other enzymes. In a comparative study, it was found to competitively inhibit urease from pigeonpea seeds, showcasing its potential as a therapeutic agent in conditions where urease activity contributes to pathology .

Binding Affinity Studies

Binding studies have demonstrated that (4-Methyl-2-thienyl)boronic acid can effectively bind to diol-containing compounds, which may enhance its utility in drug development. For example, the binding constants for interactions with various sugars have been quantified, indicating a strong affinity that could be exploited for selective targeting in therapeutic contexts .

Case Studies and Research Findings

- Urease Inhibition : A study highlighted the competitive inhibition of urease by (4-Methyl-2-thienyl)boronic acid, noting an optimal inhibitory effect at acidic pH levels .

- Antimicrobial Efficacy : Another investigation into the antimicrobial properties revealed that this compound could suppress the growth of pathogenic bacteria, making it a candidate for further development as an antibiotic agent.

- In Vitro Studies : Various in vitro assays have been conducted to assess the efficacy of (4-Methyl-2-thienyl)boronic acid against different microbial strains and enzymes, demonstrating its potential therapeutic applications .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methyl-2-thienyl)boronic acid tetrahydrate, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and a boronic acid precursor. Purification typically involves recrystallization from aqueous-organic solvent systems or column chromatography. Purity verification requires /-NMR spectroscopy and LC-MS analysis to confirm structural integrity and hydrate stoichiometry. Residual solvents should be quantified via thermogravimetric analysis (TGA) .

Q. How does the tetrahydrate form influence the compound’s stability and handling in aqueous solutions?

- Methodological Answer : The tetrahydrate form enhances water solubility but may lead to partial dehydration under ambient conditions. Stability studies via TGA and dynamic vapor sorption (DVS) are recommended to assess hydration-dehydration equilibria. Storage at 2–8°C in inert, moisture-controlled environments minimizes decomposition. For aqueous work, buffer systems (e.g., HEPES, pH 7.4) should be pre-saturated with the compound to avoid precipitation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies boron coordination states (e.g., trigonal vs. tetrahedral).

- FT-IR : Confirms B–O and thienyl C–S bond vibrations.

- X-ray crystallography : Resolves hydrate lattice structure and hydrogen-bonding networks.

- LC-MS : Detects boroxine byproducts (e.g., trimerization at m/z ~3× molecular weight) .

Advanced Research Questions

Q. How can boroxine formation during mass spectrometry analysis be mitigated for accurate characterization?

- Methodological Answer : Boroxine artifacts arise from dehydration under MS ionization. To suppress this:

- Derivatize with diols (e.g., pinacol) to form stable cyclic esters prior to MALDI-MS .

- Use 2,5-dihydroxybenzoic acid (DHB) as a matrix for in situ esterification, enabling direct peptide-boronic acid sequencing without trimerization .

- Optimize ESI-MS parameters (low desolvation temperatures, rapid analyte introduction) .

Q. What kinetic and thermodynamic factors govern the binding of this compound to diol-containing biomolecules (e.g., glycoproteins)?

- Methodological Answer :

- Stopped-flow fluorescence : Measures binding kinetics (kon/koff) with sugars (e.g., D-fructose > D-glucose affinity) .

- Isothermal titration calorimetry (ITC): Quantifies binding enthalpy (ΔH) and entropy (ΔS).

- Computational docking (e.g., AutoDock Vina): Predicts binding modes, leveraging the thienyl group’s π-stacking potential with aromatic residues .

Q. How does the methyl-thienyl substituent influence thermal stability and degradation pathways?

- Methodological Answer :

- TGA-DSC : Reveals decomposition onset temperatures. Methyl groups enhance stability via steric protection of the boronic acid moiety, while the thienyl ring may promote char formation under pyrolysis.

- Py-GC/MS : Identifies volatile degradation products (e.g., boric acid, methylthiophene). Comparative studies with phenylboronic acids show thienyl derivatives degrade at ~250–300°C, vs. ~200°C for unsubstituted analogs .

Q. Can this compound be integrated into metal-organic frameworks (MOFs) for catalytic or sensing applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.